molecular formula C22H24ClN3O2S B11306522 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11306522
M. Wt: 430.0 g/mol
InChI Key: VDSYNPTVZZBBJB-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of azepane, thiophene, chlorophenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and thiophene intermediates, followed by their coupling with the chlorophenyl and oxazole moieties. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would produce amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting its anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24ClN3O2S/c23-17-9-7-16(8-10-17)20-14-18(25-28-20)22(27)24-15-19(21-6-5-13-29-21)26-11-3-1-2-4-12-26/h5-10,13-14,19H,1-4,11-12,15H2,(H,24,27)

InChI Key

VDSYNPTVZZBBJB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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